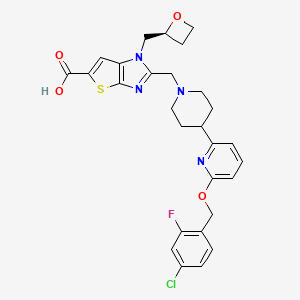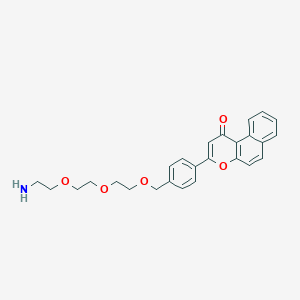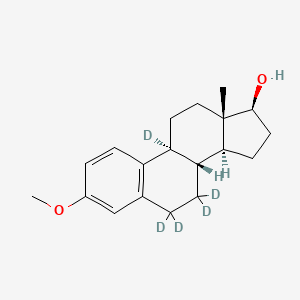![molecular formula C27H38N6O8S B12424187 5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)
5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
FAAL-IN-1 is a selective inhibitor of fatty acyl-adenosine monophosphate ligase (FAAL), specifically targeting FAAL28 with a dissociation constant (K_i) of 0.7 micromolar. This compound exhibits significant antimycobacterial activity, making it a promising candidate for the treatment of infections caused by Mycobacterium tuberculosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FAAL-IN-1 involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the reaction of specific amines and acids under controlled conditions to form the core structure of FAAL-IN-1.
Functionalization: The core structure is then functionalized with various groups to enhance its activity and selectivity. This step often involves the use of protecting groups and subsequent deprotection.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of FAAL-IN-1 would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include:
Scaling up reactions: Using larger reactors and optimizing reaction conditions to handle larger volumes.
Automation: Implementing automated systems for reaction monitoring and control to ensure consistency and efficiency.
Quality control: Employing rigorous quality control measures to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
FAAL-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, hydroxides, and amines under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives with increased oxygen content.
Reduction: Formation of reduced derivatives with increased hydrogen content.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
FAAL-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of fatty acyl-adenosine monophosphate ligase and its role in various biochemical pathways.
Biology: Employed in studies to understand the role of fatty acyl-adenosine monophosphate ligase in cellular processes and its potential as a target for therapeutic intervention.
Medicine: Investigated for its potential use in the treatment of infections caused by Mycobacterium tuberculosis, due to its antimycobacterial activity.
Mecanismo De Acción
FAAL-IN-1 exerts its effects by selectively inhibiting fatty acyl-adenosine monophosphate ligase, specifically FAAL28. The inhibition occurs through binding to the active site of the enzyme, preventing the formation of fatty acyl-adenosine monophosphate. This inhibition disrupts the synthesis of essential fatty acids, leading to the death of Mycobacterium tuberculosis .
Comparación Con Compuestos Similares
FAAL-IN-1 can be compared with other inhibitors of fatty acyl-adenosine monophosphate ligase, such as:
FAAL-IN-2: Another selective inhibitor with a different binding affinity and specificity.
FAAL-IN-3: A compound with similar activity but different chemical structure and pharmacokinetic properties.
Uniqueness
FAAL-IN-1 is unique due to its high selectivity for FAAL28 and its potent antimycobacterial activity. This makes it a valuable tool for studying the role of fatty acyl-adenosine monophosphate ligase in Mycobacterium tuberculosis and for developing new therapeutic agents .
Propiedades
Fórmula molecular |
C27H38N6O8S |
|---|---|
Peso molecular |
606.7 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(11-phenoxyundecanoyl)sulfamate |
InChI |
InChI=1S/C27H38N6O8S/c28-25-22-26(30-17-29-25)33(18-31-22)27-24(36)23(35)20(41-27)16-40-42(37,38)32-21(34)14-10-5-3-1-2-4-6-11-15-39-19-12-8-7-9-13-19/h7-9,12-13,17-18,20,23-24,27,35-36H,1-6,10-11,14-16H2,(H,32,34)(H2,28,29,30)/t20-,23-,24-,27-/m1/s1 |
Clave InChI |
VLRIGNDIFPKPGQ-ZCIWVVNKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)OCCCCCCCCCCC(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canónico |
C1=CC=C(C=C1)OCCCCCCCCCCC(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


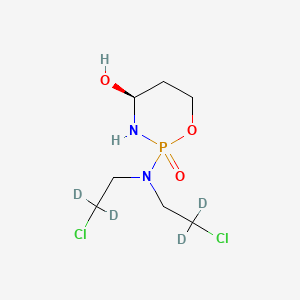
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12424108.png)
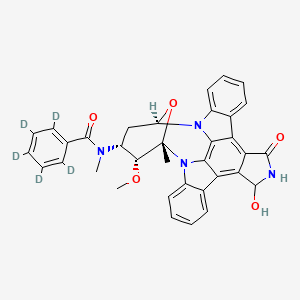
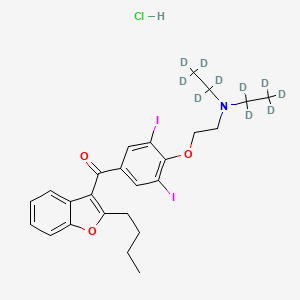
![(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12424119.png)
